![molecular formula C21H15ClFN5O4S B2772326 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-67-4](/img/no-structure.png)
5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15ClFN5O4S and its molecular weight is 487.89. The purity is usually 95%.
BenchChem offers high-quality 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
Synthesis and Biological Activity : Studies have shown the synthesis of pyrimidine derivatives with various substitutions, demonstrating significant larvicidal activity against larvae, indicating potential applications in pest control and insecticide development. The presence of certain electron-withdrawing groups, such as nitro and fluorine, attached to the benzyl ring enhances the activity, suggesting the importance of structural modifications in biological activity (S. Gorle et al., 2016).
Anticancer Activity : Research into the synthesis and anticancer activity of N-substituted indole derivatives reveals that certain pyrimidine structures, particularly those with strong electron-withdrawing groups, exhibit inhibitory effects on topoisomerase-I enzyme, indicating potential applications in cancer therapy (N. Kumar & Sanjay K. Sharma, 2022).
Material Science and Chemical Properties
Nonlinear Optical Properties : The investigation into novel styryl dyes, including pyrimidine derivatives, has uncovered their promising third-order nonlinear optical properties. This suggests potential applications in developing nonlinear optical materials for device applications, including optical power limiting devices, owing to their significant two-photon absorption phenomenon (S. Shettigar et al., 2009).
Synthesis Methods : Research into the synthesis of pyrido[2,3-d]pyrimidinones from aminopyrimidin-4-ones indicates a methodological approach to creating complex pyrimidine structures. This showcases the synthetic pathways and chemical reactions necessary for constructing pyrimidine-based compounds with potential applications in pharmaceuticals and chemical research (J. Quiroga et al., 1997).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(2-chloro-6-fluorobenzylthio)-1,3-dimethyl-7-nitropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and the second intermediate is 5-(4-nitrophenyl)-1,3-dimethyl-7-(2-hydroxyethylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzyl chloride", "thiophenol", "1,3-dimethyluracil", "4-nitrobenzaldehyde", "potassium carbonate", "palladium acetate", "triethylamine", "2-bromoethanol", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(2-chloro-6-fluorobenzylthio)-1,3-dimethyl-7-nitropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "a. React 2-chloro-6-fluorobenzyl chloride with thiophenol in the presence of potassium carbonate and DMF to form 2-chloro-6-fluorobenzylthiol.", "b. React 2-chloro-6-fluorobenzylthiol with 1,3-dimethyluracil and 4-nitrobenzaldehyde in the presence of triethylamine and acetic anhydride to form 5-(2-chloro-6-fluorobenzylthio)-1,3-dimethyl-7-nitropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Synthesis of 5-(4-nitrophenyl)-1,3-dimethyl-7-(2-hydroxyethylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "a. React 1,3-dimethyluracil with 4-nitrobenzaldehyde in the presence of potassium carbonate and DMF to form 5-(4-nitrophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "b. React 5-(4-nitrophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 2-bromoethanol in the presence of sodium bicarbonate and DMF to form 5-(4-nitrophenyl)-1,3-dimethyl-7-(2-bromoethylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "c. React 5-(4-nitrophenyl)-1,3-dimethyl-7-(2-bromoethylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with triethylamine and ethyl acetate to form 5-(4-nitrophenyl)-1,3-dimethyl-7-(2-hydroxyethylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Coupling of Intermediates", "a. React 5-(2-chloro-6-fluorobenzylthio)-1,3-dimethyl-7-nitropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and 5-(4-nitrophenyl)-1,3-dimethyl-7-(2-hydroxyethylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in the presence of palladium acetate and triethylamine in DMF to form the final product, 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Número CAS |
847190-67-4 |
Fórmula molecular |
C21H15ClFN5O4S |
Peso molecular |
487.89 |
Nombre IUPAC |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(33-10-13-14(22)4-3-5-15(13)23)25-17(24-18)11-6-8-12(9-7-11)28(31)32/h3-9H,10H2,1-2H3 |
Clave InChI |
BINUYQJFDIMBRA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



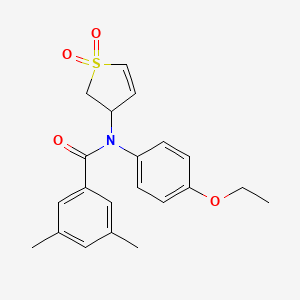

![2-[4-(4-Chlorophenyl)piperazino]quinoxaline](/img/structure/B2772248.png)
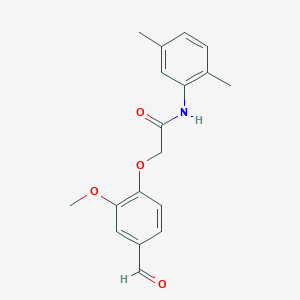
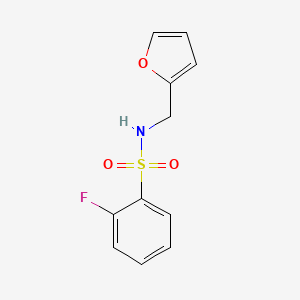
![Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate](/img/structure/B2772255.png)
![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2772259.png)
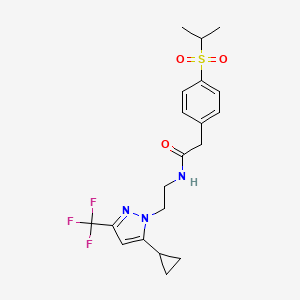
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)
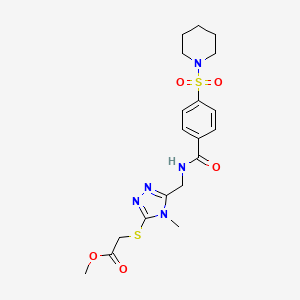
![N-(oxolan-2-ylmethyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B2772265.png)
![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)